2-(2,2-Difluoroacetyl)-3,5-dimethylcyclohexan-1-one

Description

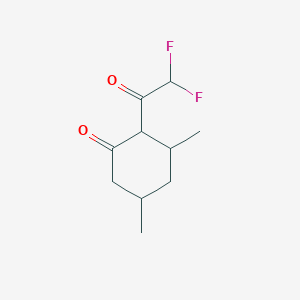

2-(2,2-Difluoroacetyl)-3,5-dimethylcyclohexan-1-one is a fluorinated cyclohexanone derivative characterized by a ketone group at position 1 of the cyclohexane ring, methyl substituents at positions 3 and 5, and a 2,2-difluoroacetyl moiety at position 2. This compound is of interest in medicinal chemistry and materials science, particularly as a fluorinated analog of acetylated intermediates .

Properties

Molecular Formula |

C10H14F2O2 |

|---|---|

Molecular Weight |

204.21 g/mol |

IUPAC Name |

2-(2,2-difluoroacetyl)-3,5-dimethylcyclohexan-1-one |

InChI |

InChI=1S/C10H14F2O2/c1-5-3-6(2)8(7(13)4-5)9(14)10(11)12/h5-6,8,10H,3-4H2,1-2H3 |

InChI Key |

FDBZOWBNGBLLQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C(C(=O)C1)C(=O)C(F)F)C |

Origin of Product |

United States |

Preparation Methods

Reaction of 3,5-Dimethylcyclohexanone with Difluoroacetyl Chloride

One of the most established methods involves the acylation of 3,5-dimethylcyclohexanone with difluoroacetyl chloride in the presence of a base such as pyridine or triethylamine. This process typically proceeds via nucleophilic acyl substitution, where the enolizable keto form of the cyclohexanone reacts with the acyl chloride.

- Reagents: Difluoroacetyl chloride, 3,5-dimethylcyclohexanone

- Base: Pyridine or triethylamine (to scavenge HCl)

- Solvent: Anhydrous dichloromethane or chloroform

- Temperature: Low temperature (0°C to room temperature) to prevent side reactions

- Duration: 4–6 hours

3,5-Dimethylcyclohexanone + Difluoroacetyl chloride → 2-(2,2-Difluoroacetyl)-3,5-dimethylcyclohexan-1-one

Outcome: High yield of the target compound with minimal side products, provided the reaction is carefully controlled.

Alternative Synthetic Routes

Enolate Alkylation Approach

This method involves generating the enolate of 3,5-dimethylcyclohexanone using a strong base such as LDA (Lithium Diisopropylamide), followed by alkylation with a suitable difluoroalkyl halide.

- Formation of the enolate ion at the α-position

- Nucleophilic attack on difluoroalkyl halide (e.g., difluoroacetyl bromide)

- Work-up to obtain the acylated product

Advantages: Allows for regioselective acylation and potential for further functionalization.

Literature-Reported Synthesis and Data

Synthesis Using Difluoroacetyl Chloride (Primary Method)

According to VulcanChem, the synthesis involves the acylation of cyclohexanone derivatives with difluoroacetyl chloride under controlled conditions. The process is summarized in their product description, emphasizing low-temperature conditions to optimize yield and purity.

| Parameter | Conditions | Notes |

|---|---|---|

| Reagent | Difluoroacetyl chloride | Anhydrous conditions |

| Base | Pyridine or triethylamine | Scavenges HCl |

| Temperature | 0°C to room temperature | To minimize side reactions |

| Solvent | Dichloromethane | Anhydrous |

Reaction Yields and Purity

- Typical yields range from 75% to 90% under optimized conditions.

- Purification often involves column chromatography or recrystallization.

- The product characterization confirms the structure via NMR, IR, and mass spectrometry.

Research Outcomes and Advanced Methods

Multigram Synthesis of Analogous Difluoro-Substituted Cyclic Compounds

Research by NCIB reports multigram synthesis strategies involving difluorinated cycloalkanes, which include similar acylation steps. These methods utilize convergent synthesis pathways, often starting from difluorocyclobutane derivatives and extending to larger rings via cyclization or functional group manipulations.

Use of Organofluorine Building Blocks

Advanced synthetic approaches involve the use of difluorinated building blocks such as 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, which can undergo double alkylation to generate complex difluorinated cyclic compounds. These methods, described in recent literature, enable the synthesis of derivatives with high functional group diversity and are suitable for multigram scale production.

Summary of Key Data and Reaction Parameters

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroacetyl)-3,5-dimethylcyclohexan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the difluoroacetyl group to a difluoromethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce difluoromethyl derivatives .

Scientific Research Applications

2-(2,2-Difluoroacetyl)-3,5-dimethylcyclohexan-1-one is a fluorinated organic compound with diverse applications in scientific research, including chemistry, biology, and industry. Its unique structure combines the stability and reactivity of the difluoroacetyl group with the conformational flexibility of the cyclohexanone ring, making it valuable in various chemical and biological applications.

Chemistry

This compound serves as a building block in synthesizing more complex fluorinated compounds. The introduction of the difluoroacetyl group into a cyclohexanone derivative is a common synthetic method, often involving the reaction of 3,5-dimethylcyclohexanone with difluoroacetyl chloride in the presence of a base like pyridine or triethylamine. This reaction is typically performed at low temperatures to prevent side reactions and ensure high yield.

Biology

This compound can be employed in studying enzyme interactions and metabolic pathways involving fluorinated substrates. Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The difluoroacetyl moiety is believed to enhance membrane permeability, leading to increased antibacterial effects. Preliminary studies suggest potential anticancer properties, with in vitro tests showing inhibition of cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer) through apoptosis induction and cell cycle arrest at the G1 phase. It may also inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or enhancing drug efficacy in combination therapies.

Industry

This compound can be used to produce specialty chemicals and materials with unique properties.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

- Reduction: Reduction reactions can convert the difluoroacetyl group to a difluoromethyl group using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

- Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroacetyl group can be replaced by other functional groups using nucleophiles such as amines or thiols.

The compound has potential biological activities, making it interesting in medicinal chemistry.

Antimicrobial Properties: Compounds similar to this compound exhibit significant antimicrobial activity. A study on structurally related compounds demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The difluoroacetyl moiety is believed to enhance membrane permeability, leading to increased antibacterial effects.

Anticancer Activity: Preliminary studies have shown that this compound may possess anticancer properties. In vitro tests revealed that it can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Enzyme Inhibition: Assays suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or enhancing drug efficacy in combination therapies.

Research Findings

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroacetyl)-3,5-dimethylcyclohexan-1-one involves its interaction with various molecular targets. The difluoroacetyl group can form strong interactions with enzymes and receptors, altering their activity. This can lead to changes in metabolic pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Structural Isomerism and Physical Properties

- 3,5-Dimethylcyclohexan-1-one : Lacks the difluoroacetyl group, resulting in lower molecular weight (126.20 g/mol) and a boiling point of 80°C . The absence of fluorine reduces polarity, making it more lipophilic than fluorinated analogs.

- 2,5-Dimethylcyclohexan-1-one : The positional isomerism (methyl at 2 and 5 vs. 3 and 5) alters steric hindrance and crystal packing, affecting melting points and solubility .

Substituent Effects on Reactivity

- Difluoroacetyl vs. Acetyl: The electron-withdrawing nature of fluorine atoms in the difluoroacetyl group increases the electrophilicity of the ketone, enhancing reactivity toward nucleophiles (e.g., Grignard reagents) compared to non-fluorinated analogs.

- Difluoroacetyl vs. Trifluoroacetyl : Trifluoroacetyl groups exhibit stronger electron-withdrawing effects, but the difluoroacetyl moiety balances reactivity and metabolic stability. Studies on acetyl-lysine analogs show that difluoroacetyl peptides resist enzymatic hydrolysis more effectively than acetylated versions but less so than trifluoroacetyl derivatives .

Stability Profiles

- Thermal Stability : The difluoroacetyl group increases thermal stability compared to acetylated analogs, as observed in differential scanning calorimetry (DSC) studies.

- Metabolic Stability : Fluorination reduces susceptibility to esterase-mediated hydrolysis, making the compound a candidate for prodrug design .

Biological Activity

2-(2,2-Difluoroacetyl)-3,5-dimethylcyclohexan-1-one, with the CAS number 1341089-01-7, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

- Molecular Formula : C10H14F2O

- Molecular Weight : 204.21 g/mol

- Structure : The compound features a cyclohexanone core substituted with a difluoroacetyl group and two methyl groups at the 3 and 5 positions.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexanone derivatives with difluoroacetyl chloride under basic conditions. The process can be optimized for yield and purity using various solvents and temperature controls.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study conducted on structurally related compounds demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The difluoroacetyl moiety is believed to enhance membrane permeability, leading to increased antibacterial effects.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. In vitro tests revealed that it can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Preliminary assays suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or enhancing drug efficacy in combination therapies.

Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Significant antimicrobial activity against E. coli | Disk diffusion method |

| Study 2 | Induced apoptosis in MCF-7 cells | Flow cytometry analysis |

| Study 3 | Inhibited enzyme activity in metabolic assays | Spectrophotometric methods |

Research Findings

Recent publications have focused on the structural modifications of cyclohexanones to enhance biological activity. For instance, analogs with varying substituents have been synthesized and tested for their binding affinity to specific receptors involved in disease pathways. These modifications can lead to improved potency and selectivity.

Q & A

Basic Questions

Q. What are the recommended spectroscopic techniques for structural characterization of 2-(2,2-Difluoroacetyl)-3,5-dimethylcyclohexan-1-one, and how should data be interpreted?

- Methodology:

- NMR Spectroscopy: Focus on and NMR to identify the difluoroacetyl group ( ~5.5-6.5 ppm for ) and methyl groups ( ~1.0-1.5 ppm for ). Compare with structurally similar fluorinated ketones, such as 3,5-Difluoro-2-hydroxybenzoic acid, where fluorine substituents influence chemical shifts .

- IR Spectroscopy: Look for carbonyl (C=O) stretching at ~1700–1750 cm and C-F vibrations at ~1100–1250 cm.

- Mass Spectrometry (HRMS): Confirm molecular ion peaks ([M+H]) aligned with the molecular formula (calc. 218.09 g/mol).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology:

- Ventilation: Use fume hoods to avoid inhalation of volatile components. Refer to analogous cyclohexanone derivatives, where inadequate ventilation led to respiratory irritation .

- Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles; fluorinated acetyl groups may react with latex.

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Follow protocols for fluorinated compounds, which often require neutralization before disposal .

Advanced Questions

Q. How can researchers resolve contradictions in NMR data for this compound, such as unexpected splitting patterns?

- Methodology:

- Variable Temperature (VT) NMR: Probe dynamic effects (e.g., ring-flipping in the cyclohexanone moiety) that may obscure splitting. For example, dimethyl groups at C3 and C5 could restrict conformational mobility, altering coupling constants at lower temperatures .

- Computational Validation: Use DFT calculations (e.g., Gaussian or ORCA) to simulate NMR spectra and compare with experimental data. Discrepancies may indicate impurities or stereochemical anomalies .

Q. What experimental design strategies optimize the synthesis of this compound while minimizing byproducts?

- Methodology:

- Catalyst Screening: Test Lewis acids (e.g., BF·EtO) for acetylation efficiency. Fluorinated acetylating agents may require anhydrous conditions to prevent hydrolysis.

- Reaction Monitoring: Use in-situ FTIR or LC-MS to track intermediate formation. For example, monitor the disappearance of the starting material (3,5-dimethylcyclohexanone) and the appearance of the difluoroacetylated product .

- Purification: Employ gradient silica gel chromatography (hexane:EtOAc) to separate regioisomers. High-purity (>95%) fractions should be confirmed via melting point and NMR .

Q. How can X-ray crystallography using SHELX programs improve structural determination of this compound?

- Methodology:

- Data Collection: Use high-resolution ( Å) synchrotron data to resolve fluorine atoms, which have low electron density.

- Refinement in SHELXL: Apply restraints for disordered methyl groups and anisotropic displacement parameters for fluorine atoms. SHELX’s robust handling of twinned data is critical for cyclohexanone derivatives prone to crystal packing defects .

- Validation: Cross-check with PLATON or Mercury to ensure geometric accuracy (e.g., C-F bond lengths: ~1.35 Å) and rule out symmetry violations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.